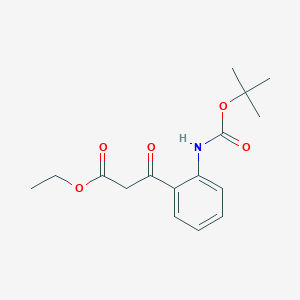

3-(2-((tert-butoxycarbonyl)amino)phényl)-3-oxopropanoate d'éthyle

Vue d'ensemble

Description

Ethyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de dérivés racémiques

Ce composé peut être utilisé dans la synthèse de dérivés racémiques. Par exemple, il a été utilisé dans la synthèse de l'acide 2-(tert-butoxycarbon-ylamino)-2-méthyl-3-(1H-1,2,4-triazol-1-yl)propanoïque racémique . Cette synthèse implique l'alkylation du 1H-1,2,4-triazole avec un dérivé d'O-tosyloxazoline, suivie d'une réaction d'ouverture de cycle oxazoline et de l'oxydation du β-aminoalcool N-protégé par le permanganate de potassium .

Synthèse de dipeptides

Une autre application de ce composé est la synthèse de dipeptides. Les liquides ioniques d'acides aminés protégés par le tert-butyloxycarbonyle, dérivés d'acides aminés protégés par le tert-butyloxycarbonyle disponibles dans le commerce, ont été utilisés comme matières de départ dans la synthèse de dipeptides . Le réactif de couplage distinctif N, N′-diéthylène-N′′-2-chloroéthyl thiophosphoramide s'est avéré améliorer la formation d'amide dans les Boc-AAIL sans ajout de base, donnant les dipeptides avec des rendements satisfaisants en 15 minutes .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as tert-butoxycarbonyl-protected amino acids, are often used in peptide synthesis .

Mode of Action

It’s worth noting that tert-butoxycarbonyl-protected amino acids, which share structural similarities with this compound, are used as starting materials in dipeptide synthesis . They interact with commonly used coupling reagents to enhance amide formation .

Biochemical Pathways

It’s plausible that this compound could influence peptide synthesis pathways, given the known applications of structurally similar compounds .

Result of Action

Based on the known applications of similar compounds, it’s possible that this compound could contribute to the formation of dipeptides .

Action Environment

It’s worth noting that the reactivity of similar compounds can be influenced by factors such as temperature and the presence of other reactive groups .

Activité Biologique

Ethyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate, also known by its CAS number 1017781-45-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C16H21NO5

- Molecular Weight : 307.34 g/mol

- CAS Number : 1017781-45-1

- Purity Specification : Typically stored under inert atmosphere at room temperature .

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate. In a screening involving the NCI 60 tumor cell lines, this compound demonstrated significant growth inhibition, with over 50% inhibition observed at a concentration of 10 μM against various cancer cell lines .

The mechanism underlying the anticancer activity is believed to involve the inhibition of specific cellular pathways that promote tumor growth and survival. The compound's structure allows it to interact with target proteins involved in these pathways, although detailed mechanisms are still under investigation.

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the phenyl ring and the tert-butoxycarbonyl group can enhance biological activity. For instance, substituents on the phenyl group significantly influence the compound's inhibitory effects on cancer cell proliferation .

Case Study 1: In Vitro Evaluation

A study evaluated various derivatives of ethyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate for their in vitro activity against cancer cell lines. The results indicated that certain structural modifications led to increased potency against specific types of cancer, suggesting a promising direction for further drug development .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict how ethyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate binds to target proteins. These studies revealed critical interactions between the compound and active site residues of target proteins, enhancing our understanding of its potential efficacy as an anticancer agent .

Table 1: Biological Activity Summary

| Compound Name | CAS Number | IC50 (μM) | Target | Notes |

|---|---|---|---|---|

| Ethyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate | 1017781-45-1 | <10 | Various Cancer Cell Lines | Significant growth inhibition observed |

| Derivative A | TBD | <5 | Specific Cancer Type | Enhanced potency compared to parent compound |

| Derivative B | TBD | <15 | Specific Cancer Type | Moderate activity |

Table 2: Structure-Activity Relationship Findings

| Modification Type | Effect on Activity |

|---|---|

| Para-substituted phenyl groups | Increased potency |

| Meta-substituted phenyl groups | Reduced activity |

| Altered tert-butoxycarbonyl group | Variable effects depending on substitution |

Propriétés

IUPAC Name |

ethyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-5-21-14(19)10-13(18)11-8-6-7-9-12(11)17-15(20)22-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVKICHJUKXLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695298 | |

| Record name | Ethyl 3-{2-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-46-2 | |

| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-{2-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.